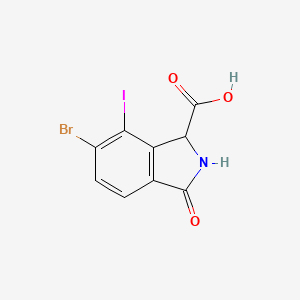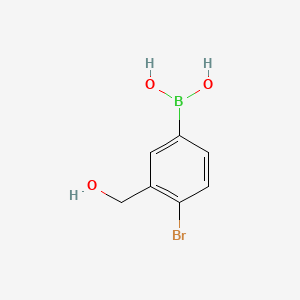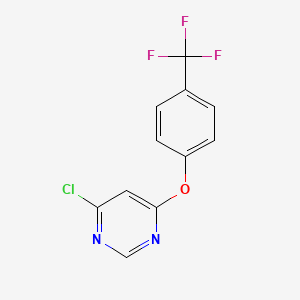
4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenoxy group, which is further connected to a chloropyrimidine ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine typically involves the reaction of 4-(Trifluoromethyl)phenol with 4,6-dichloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the pyrimidine ring is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.
Major Products Formed
科学研究应用
4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with desired properties.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: A compound with a similar trifluoromethyl group but lacks the pyrimidine ring.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group and a chloro substituent but with an isocyanate functional group.
Uniqueness
4-(4-(Trifluoromethyl)phenoxy)-6-chloropyrimidine is unique due to its combination of a trifluoromethyl group, phenoxy group, and chloropyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
属性
分子式 |
C11H6ClF3N2O |
|---|---|
分子量 |
274.62 g/mol |
IUPAC 名称 |
4-chloro-6-[4-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2O/c12-9-5-10(17-6-16-9)18-8-3-1-7(2-4-8)11(13,14)15/h1-6H |
InChI 键 |
VQCPAZZUYOQIMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


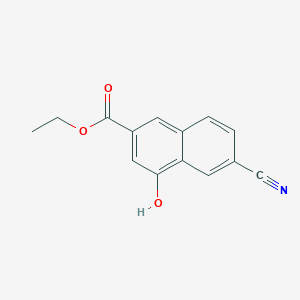
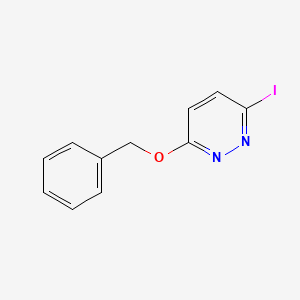
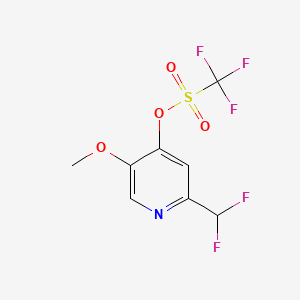
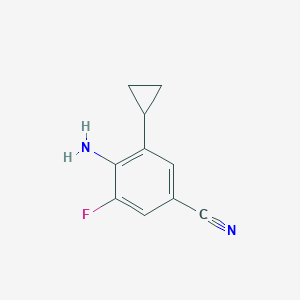
![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)
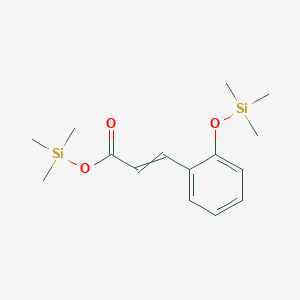
![9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate](/img/structure/B13921760.png)
![(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B13921764.png)
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)
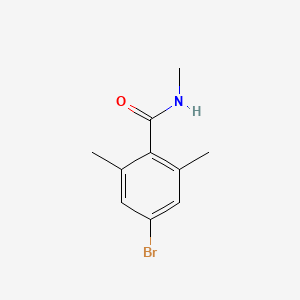

![N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B13921791.png)
